molecular formula C12H16ClNO B8745291 5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride CAS No. 83010-41-7

5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride

Cat. No.: B8745291
CAS No.: 83010-41-7
M. Wt: 225.71 g/mol
InChI Key: ZUMQKXVNZGHPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydropyridine ring, which is further stabilized by a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then cyclized to form the tetrahydropyridine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, N-oxides, and reduced forms of the original compound .

Scientific Research Applications

5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
  • 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
  • 4-(3-Methoxyphenyl)piperazin-1-yl derivatives

Uniqueness

5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a tetrahydropyridine ring that contributes to its stability and reactivity .

Properties

CAS No.

83010-41-7

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4-6,8,13H,3,7,9H2,1H3;1H

InChI Key

ZUMQKXVNZGHPDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CCCNC2.Cl

Origin of Product

United States

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